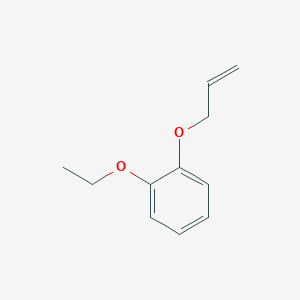
o-(Allyloxy)phenetole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(Allyloxy)phenetole, also known as APO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APO is an ether derivative of phenetole, which is commonly used in the fragrance industry.
Wirkmechanismus
The mechanism of action of o-(Allyloxy)phenetole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. o-(Allyloxy)phenetole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. o-(Allyloxy)phenetole has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
o-(Allyloxy)phenetole has been found to have various biochemical and physiological effects. In vitro studies have shown that o-(Allyloxy)phenetole can inhibit the growth of cancer cells and induce cell death. o-(Allyloxy)phenetole has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, o-(Allyloxy)phenetole has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
O-(Allyloxy)phenetole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole also has a relatively low toxicity, making it safe to handle in the lab. However, o-(Allyloxy)phenetole has some limitations in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on o-(Allyloxy)phenetole. One direction is to further investigate its anti-inflammatory and anti-cancer properties, and to explore its potential as a therapeutic agent. Another direction is to investigate its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, o-(Allyloxy)phenetole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. While o-(Allyloxy)phenetole has several advantages for use in lab experiments, its solubility in water is limited, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Synthesemethoden
The synthesis of o-(Allyloxy)phenetole can be achieved through the reaction of phenetole with allyl bromide in the presence of a base. The resulting product is then purified through distillation or recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
O-(Allyloxy)phenetole has been found to have potential applications in various fields such as organic synthesis, materials science, and pharmacology. In organic synthesis, o-(Allyloxy)phenetole can be used as a building block for the synthesis of more complex molecules. In materials science, o-(Allyloxy)phenetole can be used as a precursor for the synthesis of functional materials such as liquid crystals and polymers. In pharmacology, o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
1666-74-6 |
|---|---|
Produktname |
o-(Allyloxy)phenetole |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-ethoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3 |
InChI-Schlüssel |
UCMXTTKAPKCTNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC=C |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC=C |
Andere CAS-Nummern |
1666-74-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



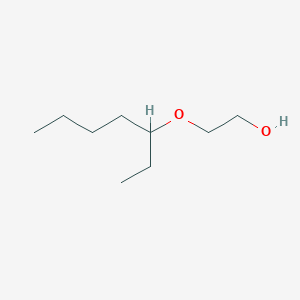
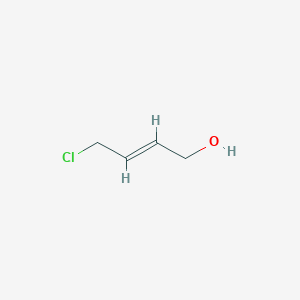
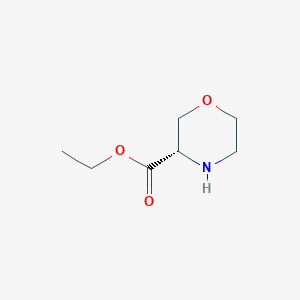
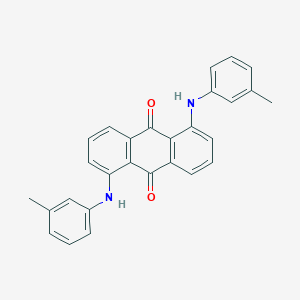
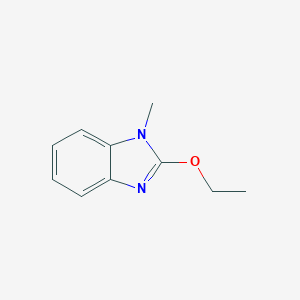
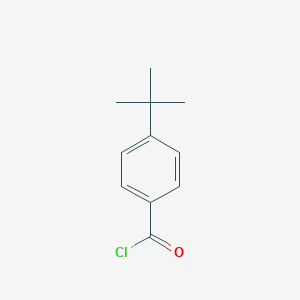

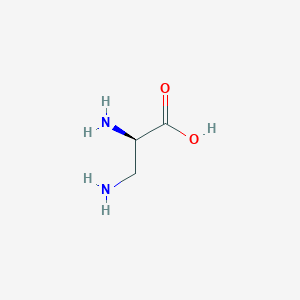
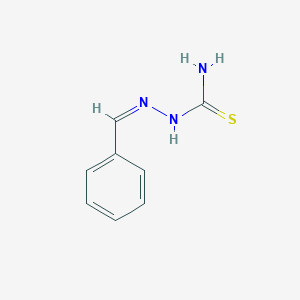
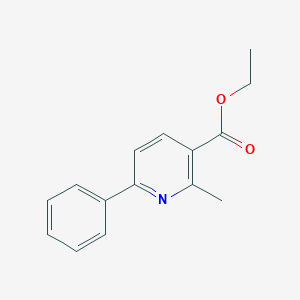
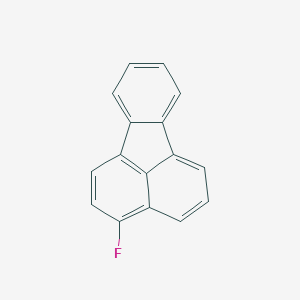

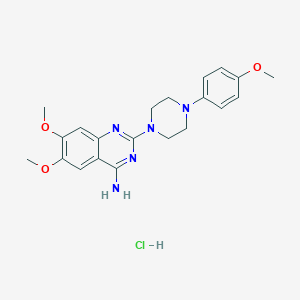
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)